2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(4-chloro-3-fluoroanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXORVGHGXINBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-chloro-3-fluoroaniline with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic chemistry.
- Reagent in Organic Reactions : It is utilized in diverse organic reactions, including substitution and coupling reactions, to create novel compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
- Antimicrobial Properties : Research indicates that 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells through mechanisms such as enzyme inhibition and receptor modulation.
Medicine
- Therapeutic Potential : Ongoing research aims to explore its potential as a therapeutic agent for various diseases, particularly those related to inflammation and cancer. The sulfonamide group is known to interfere with specific metabolic pathways, which could be leveraged for therapeutic benefits.
Industry
- Development of New Materials : The compound is also investigated for its role in developing new materials, including dyes and pigments. Its chemical properties allow it to be incorporated into various industrial applications.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide against various bacterial strains. Results indicated significant inhibition of growth, suggesting potential use as a new antibiotic agent.
- Anticancer Research : In vitro studies conducted by the National Cancer Institute assessed the compound's cytotoxicity against multiple cancer cell lines. The results showed promising growth inhibition rates, warranting further investigation into its mechanism and therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Agrochemical Sulfonamides (Sulfosulfuron, Rimsulfuron)
- Structural Similarities : Share the pyridine-sulfonamide backbone with the target compound.
- Key Differences : These herbicides incorporate dimethoxy-pyrimidinyl groups and ethylsulfonyl chains, which are critical for binding to ALS enzymes in plants .
- Mechanistic Insight : The sulfonamide group facilitates hydrogen bonding with ALS, while the pyrimidinyl moiety enhances specificity for plant targets.
Pharmaceutical Analogs (GDC-0994)
Target Compound’s Unique Features
- The absence of a pyrimidinyl or ethylsulfonyl group distinguishes it from agrochemical analogs, suggesting divergent applications.
- The chloro and fluoro substituents on the phenyl ring may enhance metabolic stability and binding to aromatic pockets in biological targets, as seen in kinase inhibitors .
Research Findings and Inferences
Role of Sulfonamide Group : The sulfonamide (-SO₂NH₂) moiety is a critical pharmacophore in both herbicides and pharmaceuticals, enabling hydrogen bonding with enzymes (e.g., ALS in plants or ERK1/2 in humans) .
Halogen Effects : The 4-Cl-3-F substitution on the phenyl ring is associated with improved target binding and resistance to oxidative metabolism, a feature leveraged in GDC-0994’s design .
Computational Predictions : Density functional theory (DFT) studies, as described by Becke , could model the electronic properties of the target compound’s substituents to predict reactivity or binding energetics.
Biological Activity
2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 292.73 g/mol. It features a pyridine ring substituted with a sulfonamide group and a chloro-fluorophenyl moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives display minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (μg/mL) | Pathogen | MBC (μg/mL) |
|---|---|---|---|
| 7b | 0.22 | Staphylococcus aureus | 0.25 |
| 10 | 0.30 | Escherichia coli | 0.35 |
| 13 | 0.40 | Klebsiella pneumoniae | 0.45 |
These compounds also exhibited significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin . The inhibition of biofilm formation suggests potential applications in treating chronic infections where biofilms are prevalent.
Anticancer Activity
In addition to antimicrobial properties, the compound's analogs have shown promise as anticancer agents. For example, certain derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cell lines .
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound ID | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5 | 12.07 | HeLa | Inhibition of tubulin polymerization |
| 23a | 4.22 | A549 | EGFR inhibition |
| 23b | 6.38 | MCF-7 | Induction of apoptosis |
The study indicated that these compounds could induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .
The biological activity of sulfonamides is primarily attributed to their ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This mechanism underlies their effectiveness as antibacterial agents.
Case Studies
- Case Study on Antimicrobial Resistance : A study found that hybrid compounds combining sulfonamide and pyrazole moieties displayed enhanced efficacy against resistant strains of Staphylococcus aureus. These compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics .
- Case Study on Cancer Treatment : In a preclinical trial involving various cancer cell lines, derivatives of the compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against lung and breast cancer cells . The mechanism involved targeting multiple signaling pathways, including p38MAPK and VEGFR-2.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide, and how can reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or coupling reactions. For example, highlights a related pyridine derivative synthesized using NaOH in dichloromethane, achieving 99% purity. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (to avoid side reactions), and purification via column chromatography or recrystallization. Reaction monitoring via TLC or HPLC is critical to optimize yield .
Q. How can structural confirmation of this sulfonamide derivative be achieved using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and regiochemistry. For example, aromatic protons in the pyridine and fluorophenyl moieties exhibit distinct splitting patterns. Mass spectrometry (Exact Mass: ~352.0668534, as per ) verifies molecular weight. Single-crystal X-ray diffraction (e.g., ) resolves 3D conformation, critical for understanding steric effects and hydrogen-bonding interactions .
Q. What safety protocols are essential when handling 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide in the laboratory?
- Methodological Answer : Safety measures include using PPE (gloves, goggles), fume hoods for volatile intermediates, and adherence to protocols in and . For sulfonamides, avoid inhalation/contact with skin (H313 hazard in ). Waste disposal should follow P501/P502 guidelines (e.g., incineration for halogenated compounds) .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets, such as enzymes or receptors?
- Methodological Answer : Docking software (e.g., AutoDock Vina) models interactions between the compound and target proteins. demonstrates a case where manual inspection of docking poses (e.g., with RAR-related orphan receptor γ) identified discrepancies between computational and co-crystallized ligand poses. Adjust force fields (e.g., AMBER) and include solvation effects to improve accuracy .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives, such as conflicting IC50 values across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. emphasizes iterative data triangulation:
- Validate purity via HPLC (≥95%, as in ).
- Replicate assays under standardized conditions (e.g., ATP levels in kinase assays).
- Cross-reference with structural analogs (e.g., ’s thiazole derivative) to identify SAR trends .
Q. How does substituent variation (e.g., Cl vs. F position) on the phenyl ring affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Computational tools (e.g., COSMO-RS) predict logP, solubility, and electronic effects. shows that fluorination at the 3-position enhances electronegativity, altering binding to hydrophobic pockets. Compare with 4-chlorophenyl analogs () to assess steric vs. electronic contributions to COX-2 inhibition (as in ) .
Q. What metabolomic approaches identify degradation products or metabolites of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
